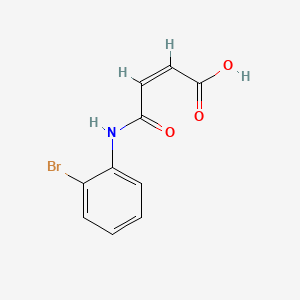
N-(2-Bromophenyl)maleamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bromophenyl)maleamic acid is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of maleamic acid, where the maleamic acid moiety is bonded to a 2-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Bromophenyl)maleamic acid can be synthesized through a multi-step process. One common method involves the reaction of maleic anhydride with 2-bromoaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)maleamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products
Substitution: Formation of N-(2-substituted phenyl)maleamic acids.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-(2-Bromophenyl)maleamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and polymers
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)maleamic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)maleamic acid
- N-(4-Ethylphenyl)maleamic acid
- N-(1-Naphthyl)maleamic acid
- N-(3,3,5-Trimethylcyclohexyl)maleamic acid
- N,N’-(1,3-Phenylene)dimaleamic acid
- N,N’-Dodecamethylenebis(maleamic acid)
- Malonamic acid
Uniqueness
N-(2-Bromophenyl)maleamic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific types of chemical transformations, such as Suzuki-Miyaura coupling. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
CAS No. |
59652-95-8 |
|---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
4-(2-bromoanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
InChI Key |
CJHBOIXAXNGQNF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


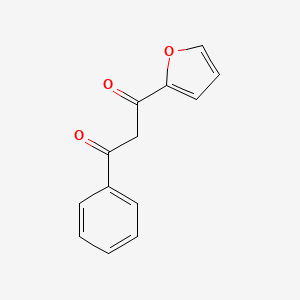
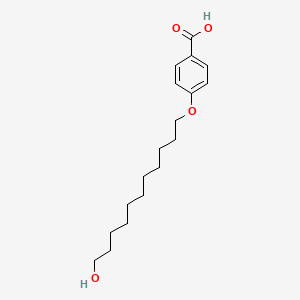
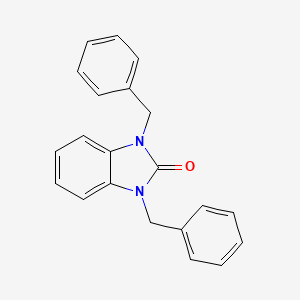
![2-Phenylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B3054248.png)
![[4-(Ethoxymethyl)-2,6-dimethoxyphenyl]boronic acid](/img/structure/B3054249.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3054251.png)
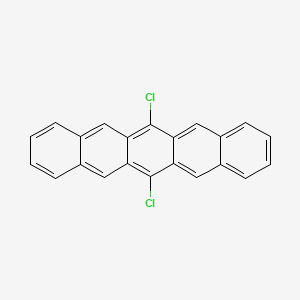

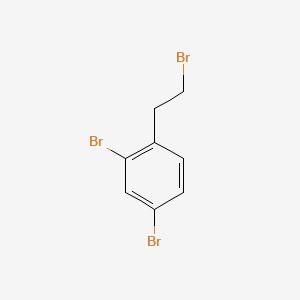
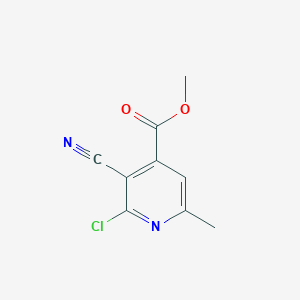
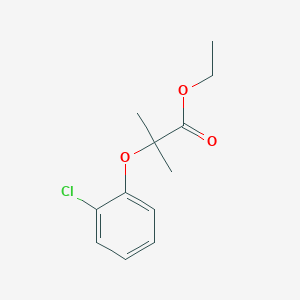
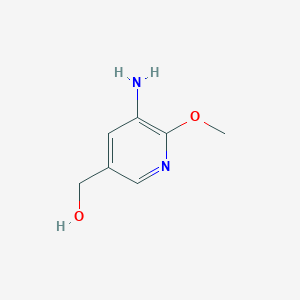
![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)
